

The Discovery and Synthesis of CP-775146: A Selective PPARα Agonist

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Compound of Interest		
Compound Name:	CP-775146	
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A Technical Whitepaper for Drug Development Professionals Abstract

CP-775146 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of **CP-775146**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of selective PPARα agonists for the treatment of dyslipidemia and related metabolic disorders. This guide includes a summary of its biological activity, the PPARα signaling pathway, and general experimental protocols for its characterization.

Introduction

Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and low levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for the development of cardiovascular disease. The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear hormone receptors that are key regulators of lipid and glucose homeostasis. Of the three PPAR isoforms (α , β/δ , and γ), PPAR α is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPAR α leads to the upregulation of genes involved in fatty acid uptake and oxidation, and the downregulation of genes involved in lipid synthesis.



Fibrates, a class of drugs that are agonists of PPARα, have been in clinical use for decades to treat dyslipidemia. However, these first-generation agonists are often associated with limited efficacy and off-target effects. This has driven the search for novel, more potent, and selective PPARα agonists. **CP-775146** emerged from these efforts as a highly selective and potent PPARα agonist with promising hypolipidemic activity.

Discovery of CP-775146

The discovery of **CP-775146** was the result of a lead optimization program aimed at identifying novel chemical scaffolds with high affinity and selectivity for the PPARα receptor. While the specific details of the initial screening and lead optimization that led to **CP-775146** are not extensively detailed in the public domain, the molecular characterization of this and other novel PPARα agonists has been described. These efforts focused on developing compounds that could effectively lower serum triglycerides in vivo.

Synthesis of CP-775146

A detailed, step-by-step synthesis protocol for **CP-775146** is not publicly available in the reviewed scientific literature and patents. However, based on its chemical structure, 2-methyl-2-[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid, its synthesis would likely involve a multi-step process.

A plausible synthetic strategy would involve the following key steps:

- Synthesis of the core piperidine scaffold: This would likely involve the synthesis of a suitably protected (S)-3-(3-hydroxyphenyl)piperidine.
- Etherification: The phenolic hydroxyl group of the piperidine intermediate would be etherified with a protected 2-bromo-2-methylpropanoate.
- Amide Coupling: The piperidine nitrogen would be acylated with 2-(4-isopropylphenyl)acetic acid or a reactive derivative thereof.
- Deprotection: Finally, any protecting groups on the carboxylic acid would be removed to yield the final product, CP-775146.



Further research into chemical synthesis patents for related piperidine-based compounds may provide more specific insights into potential synthetic routes.

Biological Activity and Data Presentation

CP-775146 has been characterized as a potent and highly selective PPARα agonist. Its biological activity has been assessed through in vitro binding assays and in vivo studies in animal models of dyslipidemia.

In Vitro Activity

The primary in vitro characterization of **CP-775146** involves determining its binding affinity and selectivity for the different PPAR isoforms. This is typically done using radioligand displacement assays or coactivator recruitment assays.

Parameter	Human PPARα	Human PPARβ	Human PPARy	Reference
Ki (nM)	24.5	>10,000	>10,000	[1][2]

Table 1: In vitro binding affinity of CP-775146 for human PPAR isoforms.

In Vivo Activity

The hypolipidemic effects of **CP-775146** have been demonstrated in mouse models. Administration of **CP-775146** has been shown to significantly reduce plasma triglyceride levels.

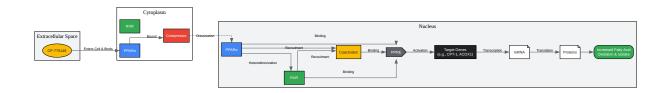
Animal Model	Dose	Effect	Reference
Mice	2 mg/kg/day for 2 days	73% decrease in plasma triglycerides	[3]
Obese Mice (HFD-induced)	0.1 mg/kg	Significant reduction in serum triglycerides and LDL-c	[4][5]
Obese Mice (HFD-induced)	<0.3 mg/kg	Determined as a safe dose	[4][5]



Table 2: In vivo hypolipidemic activity of CP-775146.

Mechanism of Action and Signaling Pathway

CP-775146 exerts its therapeutic effects by activating the PPARα signaling pathway. As a PPARα agonist, **CP-775146** binds to the ligand-binding domain of the PPARα receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism.



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Figure 1: PPARα Signaling Pathway Activation by **CP-775146**.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments used to characterize **CP-775146** are not available in the public literature. However, this section provides generalized protocols for the key assays typically used to evaluate novel PPARα agonists.



PPARα Reporter Gene Assay (In Vitro)

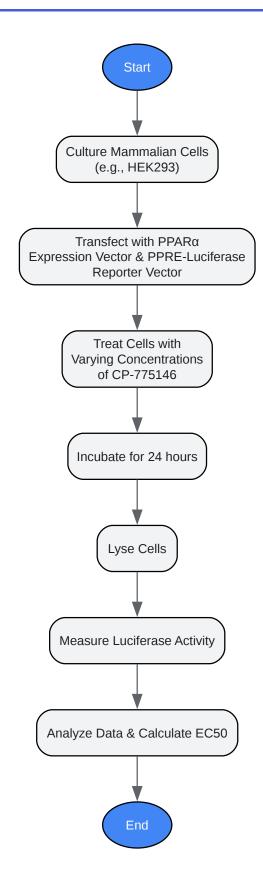
This assay is used to determine the functional potency of a compound as a PPAR α agonist.

Objective: To measure the ability of **CP-775146** to activate the transcription of a reporter gene under the control of a PPRE.

General Methodology:

- Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured under standard conditions.
- Transfection: The cells are transiently transfected with two plasmids:
 - An expression vector containing the full-length human PPARα cDNA.
 - A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of a PPRE.
- Compound Treatment: After transfection, the cells are treated with various concentrations of
 CP-775146 or a vehicle control. A known PPARα agonist is used as a positive control.
- Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated from the dose-response curve.





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Figure 2: General Workflow for a PPARα Reporter Gene Assay.



In Vivo Hypolipidemic Activity Study

This study is designed to evaluate the efficacy of **CP-775146** in lowering lipid levels in an animal model.

Objective: To determine the effect of **CP-775146** on plasma triglyceride and cholesterol levels in a relevant animal model.

General Methodology:

- Animal Model: A suitable animal model for dyslipidemia is used, such as C57BL/6 mice fed a high-fat diet (HFD) to induce obesity and hyperlipidemia.
- Acclimatization and Induction: Animals are acclimatized to the housing conditions and then placed on the HFD for a specified period (e.g., 12 weeks) to induce the disease phenotype.
- Compound Administration: The animals are randomly assigned to treatment groups:
 - Vehicle control group.
 - Positive control group (e.g., fenofibrate).
 - CP-775146 treatment groups (multiple dose levels). The compound is administered daily
 for a defined period (e.g., 3 days to several weeks) via an appropriate route (e.g., oral
 gavage, intraperitoneal injection).
- Sample Collection: At the end of the treatment period, blood samples are collected from the animals.
- Biochemical Analysis: Plasma or serum is isolated, and the levels of triglycerides, total cholesterol, LDL-c, and HDL-c are measured using standard enzymatic assays.
- Data Analysis: The lipid levels in the treatment groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Conclusion



CP-775146 is a potent and selective PPARα agonist that has demonstrated significant hypolipidemic activity in preclinical models. Its high selectivity for PPARα over the other isoforms suggests a potential for a favorable side-effect profile compared to less selective PPAR agonists. The data presented in this whitepaper support the continued investigation of **CP-775146** and similar compounds as potential therapeutic agents for the management of dyslipidemia and the reduction of cardiovascular risk. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in more advanced preclinical and clinical settings.

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